molecular formula C24H29N3O3 B2512963 N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide CAS No. 924820-16-6

N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide

Cat. No.: B2512963
CAS No.: 924820-16-6
M. Wt: 407.514
InChI Key: VGKZLAUTZPCRON-WEVVVXLNSA-N
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Description

The compound N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide features a 1,3-benzodiazole core linked via a propyl chain to a phenoxy group substituted with methoxy and (E)-propenyl moieties.

Properties

IUPAC Name

N-[[1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]benzimidazol-2-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-5-9-19-12-13-22(23(16-19)29-4)30-15-8-14-27-21-11-7-6-10-20(21)25-24(27)17-26(3)18(2)28/h5-7,9-13,16H,8,14-15,17H2,1-4H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKZLAUTZPCRON-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide involves multiple steps. One common approach includes:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Overview

The compound features a unique combination of functional groups including a benzodiazole ring, methoxy group, and propenyl group. Its molecular formula is C19H24N2O3C_{19}H_{24}N_2O_3, with a molecular weight of approximately 328.41 g/mol.

Chemistry

N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide serves as a reagent in organic synthesis. Its unique structure allows it to function as a building block for more complex molecules, facilitating the synthesis of derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and cancer cell lines, suggesting potential therapeutic applications. For example, its derivatives have been tested for their ability to inhibit the growth of Mycobacterium tuberculosis and various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Medicine

The compound is being explored for its potential in treating neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter activity or protect neuronal cells from oxidative stress. Its mechanism of action likely involves interaction with specific receptors or enzymes related to neuroprotection.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for use in formulations requiring enhanced stability or specific chemical reactivity.

Antimicrobial Activity

A study published in Journal of Medical Microbiology evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with this compound compared to control groups, highlighting its potential as an antimicrobial agent .

Anticancer Properties

In vitro studies conducted on breast cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The findings suggest that this compound could be a promising candidate for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structures

Target Compound
  • Core : 1H-1,3-benzodiazole.
Analog 1: Benzimidazole-Based Acetamide ()
  • Core : 1H-benzimidazole.
  • Key Features: The benzimidazole core (vs. benzodiazole) lacks one nitrogen atom, reducing electron density. The compound 2-(2,5-Dimethylphenoxy)-N-[[1-[3-[2-(2-propen-1-yl)phenoxy]propyl]-1H-benzimidazol-2-yl]methyl]acetamide shares a propyl-linked phenoxy group but substitutes methoxy with methyl groups. This structural variation may alter solubility and target affinity .
Analog 2: Triazole-Based Acetamides ()
  • Core : 1H-1,2,3-triazole.
  • Key Features : Compounds like 6a-m (e.g., 6a : 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) utilize a triazole ring, enabling 1,3-dipolar cycloaddition for synthesis. Triazoles offer rigid planar structures but differ in hydrogen-bonding capacity compared to benzodiazoles .

Substituent Analysis

Compound Phenoxy Substituents Acetamide Modifications
Target Compound 2-Methoxy-4-[(1E)-propenyl] N-Methylated
Benzimidazole Analog (11) 2-(2-Propenyl)phenoxy N-Isopropyl (in related KL-11743, )
Triazole Analog 6a (1) Naphthalen-1-yloxy N-Phenyl
  • Target vs. Benzimidazole Analog: The (E)-propenyl group in the target may enhance lipophilicity and π-orbital conjugation compared to the benzimidazole’s 2,5-dimethylphenoxy group.
  • Target vs.

Spectroscopic and Structural Data

Infrared Spectroscopy (IR)
  • Triazole Analog 6a : Strong C=O stretch at 1671 cm⁻¹ and N-H stretch at 3262 cm⁻¹ .
  • Target Compound : Expected C=O stretch near 1670–1680 cm⁻¹, with methoxy C-O at ~1250 cm⁻¹ (similar to 6c , ).
Nuclear Magnetic Resonance (NMR)
  • Triazole Analog 6b : ¹H NMR signals at δ 5.38 (–NCH2CO–) and δ 8.36 (triazole H); ¹³C NMR confirms carbonyl at δ 165.0 .
  • Benzodioxol Compound () : X-ray analysis confirmed (E)-configuration of imine functionality, highlighting the importance of stereochemistry in analogs .

Physicochemical and Functional Properties

Property Target Compound Triazole Analog 6a Benzimidazole Analog (11)
Solubility Moderate (methoxy enhances) Low (naphthyl reduces) Moderate (methyl groups)
Lipophilicity (LogP) Higher (propenyl) High (naphthyl) Moderate
Bioactivity Hypothesized kinase inhibition Antifungal (based on triazoles) Unknown (structural similarity)

Biological Activity

N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide is a complex organic compound that has garnered attention for its significant biological activity. This compound features a benzodiazole moiety, a methoxy-substituted phenyl group, and an N-methylacetamide functional group, which contribute to its pharmacological properties.

Chemical Structure and Properties

The structural formula of this compound can be illustrated as follows:

C20H24N2O3\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3

This compound's intricate structure is linked to its diverse biological activities, making it a candidate for various therapeutic applications.

Research indicates that this compound interacts with several biological targets:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have shown potential as COX inhibitors, which are crucial in managing inflammation and pain. For instance, studies have demonstrated that derivatives exhibit selective inhibition against COX-II with IC50 values ranging from 0.52 μM to 22.25 μM .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity IC50 Value (μM) Reference
COX-II Inhibition0.52 - 22.25
Anti-inflammatory Activity64.28% inhibition
Cytotoxicity against Cancer CellsVaries by cell line

Case Studies

Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory properties of related compounds, it was found that N-{[1-(3-{2-methoxy-4-[prop-enyl]phenoxy}propyl)-benzodiazole]} exhibited significant inhibition of inflammatory markers in vitro. The compound was tested against COX enzymes and demonstrated a notable reduction in prostaglandin E2 production.

Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it induced apoptosis in breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics, suggesting its potential as an anticancer agent.

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